molecular formula C29H32ClNO10 B561993 Kibdelone B CAS No. 934464-78-5

Kibdelone B

Cat. No. B561993
CAS RN: 934464-78-5
M. Wt: 590.022
InChI Key: BXQUJOAWTLZSPO-UHFFFAOYSA-N
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Description

Kibdelone B is a natural aromatic polyketide first isolated from an actinomycete, Kibdelosporangium . It exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . Kibdelone B also displays significant antibacterial and nematocidal activity . It is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .


Synthesis Analysis

The synthesis of Kibdelone B involves detailed spectroscopic analysis and chemical interconversion, as well as mechanistic and biosynthetic considerations . The synthesis of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones was achieved employing an intramolecular iodo halo-Michael aldol reaction . This fragment was then merged with an ABCD ring fragment to afford the congener Kibdelone C .


Molecular Structure Analysis

The molecular formula of Kibdelone B is C29H26ClNO10 . The complete relative stereostructures were assigned to Kibdelone B on the basis of detailed spectroscopic analysis and chemical interconversion .


Chemical Reactions Analysis

Kibdelone B is a member of the Kibdelone group that undergoes facile equilibration to Kibdelones A-C under mild conditions . The chemical reactions involved in the synthesis of Kibdelone B include an intramolecular iodo halo-Michael aldol reaction .


Physical And Chemical Properties Analysis

Kibdelone B has a molecular weight of 584.0 g/mol . The InChI code for Kibdelone B is InChI=1S/C29H26ClNO10/c1-4-5-11-20 (30)16-17 (29 (39)31 (11)2)23 (36)14-9 (21 (16)34)6-7-10-15 (14)24 (37)19-25 (38)18-22 (35)12 (32)8-13 (33)27 (18)41-28 (19)26 (10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 .

Scientific Research Applications

Anticancer Activity

Kibdelone B has been identified as a potent anticancer agent . It exhibits cytotoxicity against a range of human tumor cell lines at low nanomolar concentrations . The presence of the C-7 substituted tetrahydroxanthone pharmacophore is believed to contribute to its anticancer properties .

Antibacterial Properties

Research indicates that Kibdelone B also possesses significant antibacterial activity . This makes it a candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Nematocidal Effects

Kibdelone B displays nematocidal activity , which could be utilized in agricultural research to develop treatments against parasitic nematodes that affect crops .

Synthetic Chemistry

The molecule serves as a challenge in synthetic chemistry , with its complex structure providing a testbed for new synthetic methodologies. The total synthesis of Kibdelone B involves advanced techniques such as In(III)-catalyzed arylation and iodine-mediated oxidative photochemical electrocyclization .

Enzyme Inhibition Studies

Due to its unique structure, Kibdelone B can be used in studies to understand enzyme inhibition, which is crucial for drug development, particularly in identifying targets for treating diseases .

Biological Evaluation of Analogues

Kibdelone B’s structure allows for the creation of analogues that can be biologically evaluated for various activities, including antiproliferative effects. This can lead to the discovery of new drugs with improved efficacy and reduced side effects .

Future Directions

The future directions for Kibdelone B research could involve further studies on its mechanism of action, especially its impact on the actin cytoskeleton . Additionally, more research could be conducted to explore its potential applications in cancer treatment, given its potent and selective cytotoxicity against a panel of human tumor cell lines .

Mechanism of Action

properties

IUPAC Name

8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h10,12-13,15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQUJOAWTLZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 118797203

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